Cas no 21000-95-3 (3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole)

3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole is a structurally distinct indole derivative featuring a 4-methylpiperidinylmethyl substitution at the 3-position of the indole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the piperidinylmethyl group enhances its binding affinity to certain biological targets, making it valuable for the development of receptor modulators or enzyme inhibitors. Its well-defined synthetic route and stability under standard conditions facilitate further derivatization and optimization. The compound's unique structure also offers opportunities for probing structure-activity relationships in drug discovery.
3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole structure
21000-95-3 structure
Product name:3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole
CAS No:21000-95-3
MF:C15H20N2
MW:228.3327
CID:1108893
PubChem ID:30438

3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole
    • 1H-indole, 3-[(4-methyl-1-piperidinyl)methyl]-
    • 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
    • 3-(4-Methyl-piperidin-1-ylmethyl)-1H-indole
    • 21000-95-3
    • PD180937
    • Oprea1_731728
    • 3-((4-Methylpiperidino)methyl)indole
    • AURORA 16336
    • AB00084678-01
    • 3-((4-Methylpiperidin-1-yl)methyl)-1H-indole
    • CS-0256852
    • AKOS002266584
    • INDOLE, 3-((4-METHYLPIPERIDINO)METHYL)-
    • Oprea1_382776
    • STK617550
    • CHEMBL57478
    • BRN 0191400
    • BDBM50050469
    • DTXSID30175210
    • SCHEMBL13504100
    • EN300-6541568
    • Z131833926
    • Inchi: InChI=1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3
    • InChI Key: DGCGMYNLCDVYMB-UHFFFAOYSA-N
    • SMILES: CC1CCN(CC1)CC2=CNC3=CC=CC=C32

Computed Properties

  • Exact Mass: 228.1628
  • Monoisotopic Mass: 228.162649
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 19
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.096
  • Boiling Point: 370.5°C at 760 mmHg
  • Flash Point: 177.9°C
  • Refractive Index: 1.616
  • PSA: 19.03

3-[(4-methyl-1-piperidinyl)methyl]-1H-Indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6541568-5.0g
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
21000-95-3 95.0%
5.0g
$1364.0 2025-03-21
1PlusChem
1P00CBPR-250mg
3-[(4-Methylpiperidino)methyl]-1H-indole
21000-95-3 95%
250mg
$286.00 2023-12-19
1PlusChem
1P00CBPR-10g
3-[(4-Methylpiperidino)methyl]-1H-indole
21000-95-3 95%
10g
$2564.00 2023-12-19
1PlusChem
1P00CBPR-500mg
3-[(4-Methylpiperidino)methyl]-1H-indole
21000-95-3 95%
500mg
$499.00 2023-12-19
1PlusChem
1P00CBPR-100mg
3-[(4-Methylpiperidino)methyl]-1H-indole
21000-95-3 95%
100mg
$219.00 2023-12-19
Enamine
EN300-6541568-0.05g
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
21000-95-3 95.0%
0.05g
$88.0 2025-03-21
Enamine
EN300-6541568-2.5g
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
21000-95-3 95.0%
2.5g
$923.0 2025-03-21
Enamine
EN300-6541568-10.0g
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
21000-95-3 95.0%
10.0g
$2024.0 2025-03-21
1PlusChem
1P00CBPR-1g
3-[(4-Methylpiperidino)methyl]-1H-indole
21000-95-3 95%
1g
$643.00 2023-12-19
Enamine
EN300-6541568-0.1g
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
21000-95-3 95.0%
0.1g
$132.0 2025-03-21

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